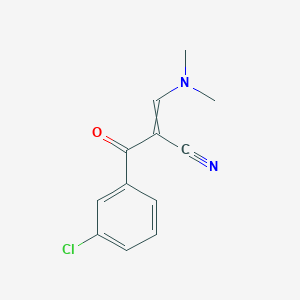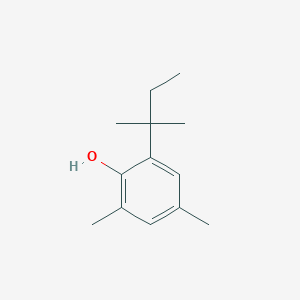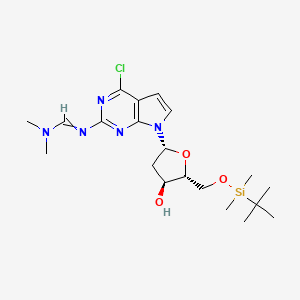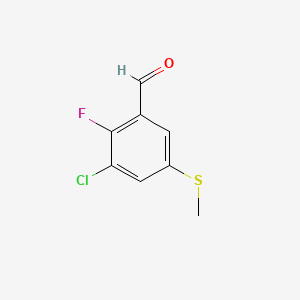
2-Nitro-6-(trifluoromethyl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C7H4F3NO2S It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethyl)benzenethiol typically involves the nitration of 2-(trifluoromethyl)benzenethiol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The nitro and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Amino-6-(trifluoromethyl)benzenethiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with proteins and enzymes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzenethiol
- 2-Nitro-4-(trifluoromethyl)benzenethiol
- 2-Amino-6-(trifluoromethyl)benzenethiol
Uniqueness
2-Nitro-6-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the nitro, trifluoromethyl, and thiol groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4F3NO2S |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-nitro-6-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)4-2-1-3-5(6(4)14)11(12)13/h1-3,14H |
InChI Key |
MSBLPDFGEHVKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



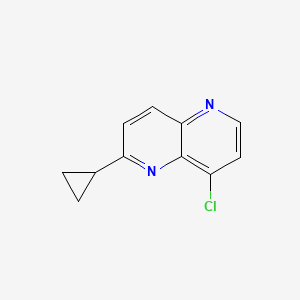
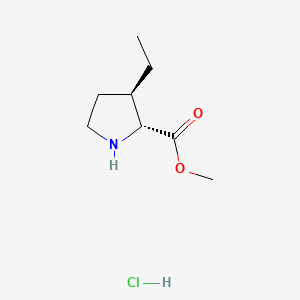


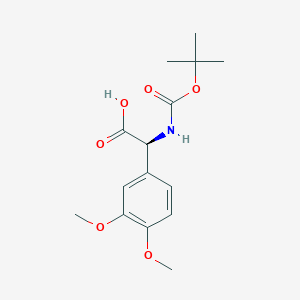

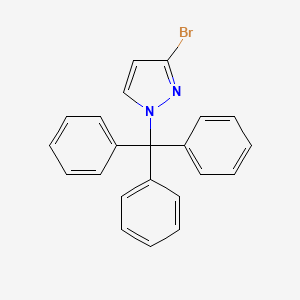
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
